molecular formula C11H11N3 B12964531 3-Isopropyl-1H-indazole-4-carbonitrile

3-Isopropyl-1H-indazole-4-carbonitrile

Cat. No.: B12964531
M. Wt: 185.22 g/mol
InChI Key: YRTFCXUIIDYTOE-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole-4-carbonitrile is a heterocyclic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a nitrile group at the 4-position. The nitrile group enhances polarity and hydrogen-bonding capabilities, while the isopropyl substituent contributes to steric bulk, influencing solubility and molecular interactions.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-4-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)11-10-8(6-12)4-3-5-9(10)13-14-11/h3-5,7H,1-2H3,(H,13,14)

InChI Key

YRTFCXUIIDYTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1H-indazole-4-carbonitrile can be achieved through several methods. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .

Industrial Production Methods

Industrial production of 3-Isopropyl-1H-indazole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Isopropyl-1H-indazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound 1 : 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (Pyrazole-Triazole Hybrid)
  • Core Structure : Pyrazole with triazole and nitrile substituents.
  • Key Features: Nitrile at position 4 and isopropyl at position 1 (vs. indazole’s 3-isopropyl/4-nitrile).
  • Physicochemical Data :
    • Melting Point: 134.6–136.8°C .
    • NMR (¹H): δ 8.39 (s, 1H, triazole), 4.57 (sept, isopropyl) .
    • IR: Strong nitrile absorption at 2234 cm⁻¹ .
Compound 2 : 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile
  • Core Structure : Pyrazole with azido and nitrile groups.
  • Key Features :
    • Azido group introduces explosive reactivity; nitrile at position 4.
    • 4-Methylbenzyl substituent increases hydrophobicity.
  • Physicochemical Data :
    • Melting Point: 100–101.5°C .
    • IR: Strong azide (2139 cm⁻¹) and nitrile (2231 cm⁻¹) peaks .
Compound 3 : 1,3-Thiazole-4-carbonitrile
  • Core Structure : Thiazole with nitrile at position 4.
  • Key Features :
    • Thiazole’s sulfur atom enhances hydrogen bonding (C–H⋯N) and π-stacking .
    • Simpler structure with lower molecular weight (C₄H₂N₂S, MW 110.14) .
Compound 4 : Isobutyl 1-pentyl-1H-indazole-3-carboxylate
  • Core Structure : Indazole with ester and pentyl groups.
  • Key Features :
    • Carboxylate ester at position 3 (vs. nitrile in the target compound).
    • UV/Vis absorption at λmax 301 nm due to indazole conjugation .

Comparative Data Table

Property 3-Isopropyl-1H-indazole-4-carbonitrile (Target) Compound 1 (Pyrazole-Triazole) Compound 2 (Azido-Pyrazole) Compound 3 (Thiazole) Compound 4 (Indazole Ester)
Molecular Formula C₁₁H₁₀N₄ (inferred) C₁₅H₁₄N₆ C₁₂H₁₀N₆ C₄H₂N₂S C₁₇H₂₄N₂O₂
Molecular Weight 198.23 (calc.) 278.32 238.25 110.14 288.38
Melting Point N/A 134.6–136.8°C 100–101.5°C Not reported Not reported
Key Functional Groups 3-isopropyl, 4-nitrile 4-nitrile, triazole, isopropyl 4-nitrile, azido 4-nitrile, thiazole 3-carboxylate, pentyl
Notable Interactions Potential π-stacking (indazole core) π-π stacking (triazole-phenyl) Azide reactivity C–H⋯N H-bonding Ester hydrophobicity

Research Findings and Implications

  • Electronic Effects : Nitrile groups in all compounds enhance polarity and dipole-dipole interactions. Thiazole’s sulfur atom in Compound 3 further stabilizes crystal packing via hydrogen bonds .
  • Thermal Stability : Higher melting points in Compound 1 (pyrazole-triazole) vs. Compound 2 (azido-pyrazole) suggest that bulky substituents (e.g., phenyl-triazole) improve thermal stability .
  • Bioactivity Potential: The indazole core (Target and Compound 4) is prevalent in pharmaceuticals, but substituents dictate specificity. Nitriles may improve binding affinity compared to esters .

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